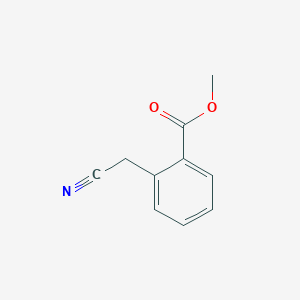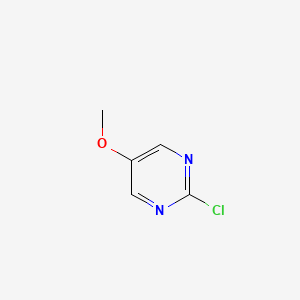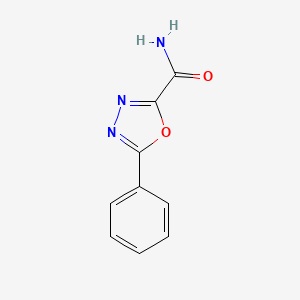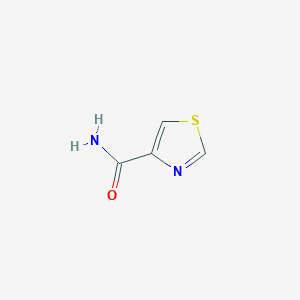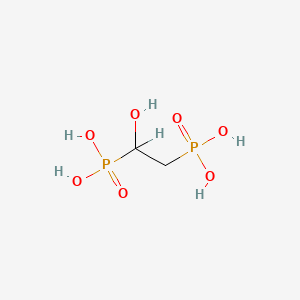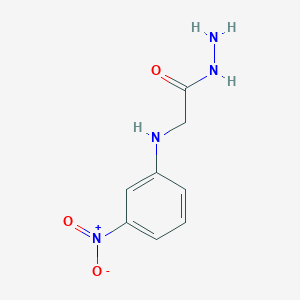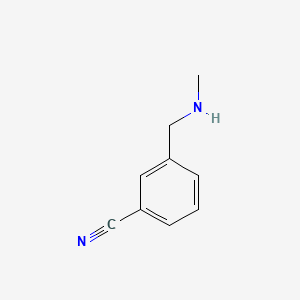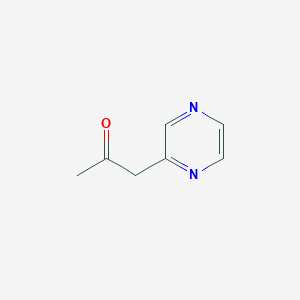
1-(Pyrazin-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrazin-2-yl)propan-2-one is an organic compound with the molecular formula C7H8N2O . It is also known by other names such as Acetonylprazine and 1-pyrazin-2-ylacetone .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is InChI=1S/C7H8N2O/c1-6(10)4-7-5-8-2-3-9-7/h2-3,5H,4H2,1H3 .Scientific Research Applications
Synthesis and Characterization
Synthesis and Antimicrobial Evaluation : 1-((5,3-Diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, a derivative of 1-(Pyrazin-2-yl)propan-2-one, has been synthesized and evaluated for antimicrobial activity, showing significant to moderate antimicrobial effects (Sid et al., 2013).
Structural Elucidation and Analysis : Another derivative, (E)-3-(3-methylthiophen-2-yl)-1-(pyrazin-2-yl)prop-2-en-1-one, was synthesized and its structure was confirmed using X-ray diffraction, revealing its crystallographic properties (Shivalingegowda et al., 2017).
Chemical Properties and Applications
Redox Properties : Compounds containing this compound units, specifically in (Cyclopentadienyl)(ene‐1,2‐dithiolate)cobalt(III) complexes, have been studied for their UV/Vis and redox properties. These studies contribute to understanding the redox-active orbitals in these complexes (Dicks et al., 2015).
Crystal Growth and Characterization : 1-Phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, closely related to this compound, has been synthesized and characterized, including crystal growth via slow solvent evaporation technique (Vyas et al., 2012).
Biological and Medicinal Research
Antibacterial and Antioxidant Studies : A study focused on the synthesis of novel pyrazine moiety bearing 2-pyrazoline derivatives, showcasing their antibacterial activities and antioxidant properties. This highlights the potential medicinal applications of derivatives of this compound (Kitawat & Singh, 2014).
Fluorescence in Coordination Polymers : The use of 1-(Pyrazin-2-yl)pyridin-2(1H)-one, similar in structure to this compound, in coordination polymers showed interesting fluorescence properties, which could have implications in material science and sensing technologies (Li et al., 2008).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(Pyrazin-2-yl)propan-2-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific sites on enzymes and proteins, thereby influencing their activity. For example, this compound has been shown to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and affecting cellular redox states . Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, stabilizing or destabilizing their structures and functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the expression of genes involved in inflammatory responses, potentially reducing inflammation in certain cell types . It can also affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play crucial roles in cell signaling pathways . This inhibition can lead to downstream effects on cellular processes such as proliferation and apoptosis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are important considerations for its use in research. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. Its degradation products may also have biological activity, which should be taken into account in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can then be further processed and excreted from the body. The metabolic flux of this compound can influence the levels of other metabolites, potentially affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of this compound can influence its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . In these compartments, this compound can interact with specific biomolecules, modulating their activity and influencing cellular processes.
properties
IUPAC Name |
1-pyrazin-2-ylpropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(10)4-7-5-8-2-3-9-7/h2-3,5H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVMSCXHSSBGRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC=CN=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334909 |
Source


|
| Record name | 1-(pyrazin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6784-62-9 |
Source


|
| Record name | 1-(pyrazin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

